Product packaging for 2-((2,5-Difluorophenyl)thio)acetaldehyde(Cat. No.:)

2-((2,5-Difluorophenyl)thio)acetaldehyde

Cat. No.: B13561273
M. Wt: 188.20 g/mol
InChI Key: CGYIACRMTYFPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Difluorophenyl)thio)acetaldehyde ( 1249409-65-1) is a chemical building block with the molecular formula C8H6F2OS and a molecular weight of 188.19 g/mol . This compound features an acetaldehyde functional group linked to a 2,5-difluorophenyl ring via a thioether bridge, a structure that makes it a valuable intermediate in organic synthesis. It is particularly relevant in the formation of methyl dithioacetals, a class of compounds used as protective groups for aldehydes and as key precursors in transformations such as the Corey–Seebach umpolung reaction, which allows for the reversal of carbonyl reactivity . The use of reagents like BF3·SMe2 for such thioacetalation offers a convenient and odor-free method, expanding the utility of this chemistry in research settings . The diarylmethane and triarylmethane structural motifs accessible through reactions involving such aldehydes are of significant medicinal and materials interest, found in various biologically active compounds and dyes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2OS B13561273 2-((2,5-Difluorophenyl)thio)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2,5-difluorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H6F2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2

InChI Key

CGYIACRMTYFPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SCC=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,5 Difluorophenyl Thio Acetaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for 2-((2,5-Difluorophenyl)thio)acetaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic pathways and key strategic bonds for disconnection.

Disconnection Strategies Involving Thioether Linkage

The most logical retrosynthetic disconnection for this compound is the carbon-sulfur (C-S) bond of the thioether. This bond can be formed via a nucleophilic substitution reaction, which is a common and reliable method for creating thioethers.

This disconnection leads to two key synthons: a nucleophilic sulfur species derived from 2,5-difluorothiophenol and an electrophilic two-carbon aldehyde equivalent. The thiolate anion, generated by deprotonating 2,5-difluorothiophenol, is a potent nucleophile that can readily react with a suitable electrophile nih.gov. This strategy is advantageous due to the commercial availability of 2,5-difluorothiophenol and various two-carbon electrophiles.

Approaches to Aldehyde Moiety Introduction and Protection/Deprotection

Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and self-condensation (aldol reaction). Therefore, it is often necessary to introduce the aldehyde functionality in a protected form, especially when other reaction steps involve basic or strongly nucleophilic conditions.

A common strategy is to use an acetal as a protecting group for the aldehyde. For the synthesis of this compound, a suitable electrophilic precursor would be a 2-haloacetaldehyde acetal, such as 2-bromoacetaldehyde diethyl acetal or 2-chloroacetaldehyde dimethyl acetal . The acetal group is stable under the basic conditions typically used for thioether formation.

The retrosynthetic step is as follows:

Target Molecule: this compound

Precursor with Protected Aldehyde: this compound diethyl acetal

Disconnection (C-S bond): 2,5-Difluorothiophenol + 2-Bromoacetaldehyde diethyl acetal

Once the thioether linkage is established, the aldehyde can be revealed through a deprotection step. Acetal deprotection is typically achieved by acid-catalyzed hydrolysis, which is a clean and high-yielding reaction.

Considerations for 2,5-Difluorophenyl Integration

The integration of the 2,5-difluorophenyl group is straightforward when using 2,5-difluorothiophenol as the starting material. This precursor is commercially available and can also be synthesized from precursors like 1,4-difluorobenzene through reactions involving sulfonation followed by reduction, or nucleophilic aromatic substitution with a sulfur nucleophile on an activated difluorobenzene derivative. The fluorine atoms on the aromatic ring are generally unreactive under the conditions required for thioether synthesis and subsequent deprotection, making them compatible with the proposed synthetic routes. Their electron-withdrawing nature enhances the acidity of the thiol proton, facilitating the formation of the thiolate nucleophile.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic routes can be established for the preparation of this compound: a nucleophilic substitution approach using a protected aldehyde precursor and an oxidation-based approach starting from the corresponding alcohol.

Nucleophilic Thiol Addition Methodologies

This is the most direct approach and involves two main steps: SN2 reaction to form the thioether and subsequent deprotection to unveil the aldehyde.

Step 1: Synthesis of this compound diethyl acetal

The synthesis begins with the deprotonation of 2,5-difluorothiophenol to form the corresponding thiolate. This is typically achieved using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The resulting thiolate is then reacted with a 2-haloacetaldehyde acetal, for instance, 2-bromoacetaldehyde diethyl acetal, via an SN2 reaction to form the protected thioether intermediate.

Reaction Scheme for Thioether Formation
F2C6H3SH + BrCH2CH(OEt)2 → F2C6H3SCH2CH(OEt)2 + HBr
Reactants Reagents/Catalysts Solvent Conditions Product
2,5-DifluorothiophenolPotassium Carbonate (K2CO3)DMFRoom Temp, 12-24hThis compound diethyl acetal
2-Bromoacetaldehyde diethyl acetal

Step 2: Deprotection to this compound

The acetal protecting group is removed by hydrolysis under acidic conditions. The thioether acetal is dissolved in a mixture of an organic solvent (like acetone or THF) and aqueous acid (e.g., hydrochloric acid or sulfuric acid) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). This mild procedure effectively liberates the aldehyde without affecting the thioether or the difluorinated aromatic ring.

Reactant Reagents Solvent Conditions Product
This compound diethyl acetalAqueous HCl (e.g., 2M)Acetone/WaterRoom Temp, 2-6hThis compound

Oxidation-Based Syntheses of the Aldehyde Functionality

An alternative strategy involves the synthesis of the corresponding primary alcohol, 2-((2,5-Difluorophenyl)thio)ethanol , followed by its mild oxidation to the desired aldehyde. This route avoids the use of protected aldehyde synthons.

Step 1: Synthesis of 2-((2,5-Difluorophenyl)thio)ethanol

This precursor alcohol can be synthesized by the reaction of 2,5-difluorothiophenolate with a suitable two-carbon electrophile containing a hydroxyl group. Common reagents for this transformation include ethylene oxide or 2-chloroethanol. The reaction with ethylene oxide involves a ring-opening mechanism and is highly efficient.

Reaction Scheme for Alcohol Precursor Synthesis
F2C6H3SNa + (CH2)2O → F2C6H3SCH2CH2OH
Reactants Reagents/Catalysts Solvent Conditions Product
2,5-DifluorothiophenolSodium Methoxide (NaOMe)Methanol0 °C to Room Temp2-((2,5-Difluorophenyl)thio)ethanol
Ethylene Oxide

Step 2: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. The presence of a sulfur atom in the molecule means that harsh oxidants must be avoided, as they could also oxidize the thioether to a sulfoxide (B87167) or sulfone. Several modern oxidation methods are well-suited for this transformation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and wide functional group tolerance jk-sci.comorganic-chemistry.orgwikipedia.orgmissouri.edualfa-chemistry.com.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature in solvents like dichloromethane (DCM). This method is particularly advantageous as it is known to be compatible with sulfide groups wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org.

Reactant Oxidizing Agent Solvent Conditions Product
2-((2,5-Difluorophenyl)thio)ethanolDess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp, 1-3hThis compound
2-((2,5-Difluorophenyl)thio)ethanolDMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to Room TempThis compound

Both the nucleophilic addition and oxidation-based routes represent viable and effective strategies for the synthesis of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Alternative Coupling Reactions for Thioether Formation

The formation of the aryl thioether bond is a cornerstone of the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, modern organic synthesis favors more versatile and efficient transition-metal-catalyzed cross-coupling reactions. These methods offer broader substrate scope and milder reaction conditions.

A plausible and widely adopted synthetic strategy involves a two-step process. The first step is the S-alkylation of 2,5-difluorothiophenol with a protected acetaldehyde (B116499) equivalent, such as 2-bromo-1,1-diethoxyethane. This is followed by the deprotection of the acetal to unveil the aldehyde functionality. The key C-S bond formation can be achieved through several powerful coupling reactions.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a thiol. In the context of this synthesis, it would involve reacting 2,5-difluorothiophenol with a suitable haloacetaldehyde derivative. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (often exceeding 210 °C) and polar solvents like DMF, NMP, or nitrobenzene, with stoichiometric amounts of copper. However, modern modifications have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. For instance, the use of CuO nanoparticles as a catalyst has been shown to promote C-S cross-coupling of aryl halides with thiophenol at room temperature in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethyl acetamide (DMAc).

Buchwald-Hartwig C-S Cross-Coupling: This palladium-catalyzed reaction has become a cornerstone of modern C-S bond formation due to its high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The versatility of this reaction allows for the coupling of a wide range of aryl halides and triflates with various thiols.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Achieving a high yield and purity of this compound hinges on the careful optimization of several key reaction parameters.

Solvent Effects and Reaction Temperature Control

The choice of solvent can significantly influence the rate and outcome of the coupling reaction. For Ullmann-type reactions, polar aprotic solvents like DMF, DMAc, and NMP are commonly used to facilitate the dissolution of the reactants and the copper catalyst. In Buchwald-Hartwig couplings, ethereal solvents like THF and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene (B28343), are frequently employed. The optimal solvent is often determined empirically for a specific substrate combination.

Reaction temperature is another critical parameter. While traditional Ullmann reactions often necessitate high temperatures, modern catalytic systems aim for lower temperatures to improve functional group tolerance and reduce side reactions. Buchwald-Hartwig reactions can often be conducted at temperatures ranging from room temperature to around 110 °C, depending on the reactivity of the substrates and the catalyst system employed. Careful control of the temperature is essential to balance reaction rate with catalyst stability and product decomposition.

Catalyst Screening and Ligand Design for Enhanced Selectivity

The selection of the catalyst and ligand is paramount for the success of cross-coupling reactions. For Ullmann couplings, while traditional copper powder can be used, modern protocols often utilize copper(I) salts like CuI, CuBr, or CuCl, which are more soluble and reactive. The addition of ligands like 1,10-phenanthroline can accelerate the reaction.

Below is a hypothetical data table illustrating the effect of different ligands on the yield of a model Buchwald-Hartwig C-S coupling reaction between an aryl bromide and a thiol.

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene1001285
2Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1101092
3Pd₂(dba)₃PPh₃Cs₂CO₃Toluene1002445
4Pd(OAc)₂BINAPK₃PO₄1,4-Dioxane1101868

This table is illustrative and based on general principles of Buchwald-Hartwig reactions; specific results for the synthesis of this compound would require experimental validation.

Reaction Time and Stoichiometry Optimization

The duration of the reaction is a crucial factor to monitor for maximizing the yield while minimizing the formation of byproducts. Reactions are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

The stoichiometry of the reactants also plays a significant role. While a 1:1 ratio of the aryl halide and thiol is theoretically required, in practice, a slight excess of one of the reactants, often the more volatile or less expensive one, may be used to drive the reaction to completion. The amount of base and catalyst loading are also critical parameters to optimize. Generally, catalyst loading is kept as low as possible to minimize cost and residual metal contamination in the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign processes. This involves the use of safer solvents, reducing energy consumption, and minimizing waste generation.

Solvent-Free or Aqueous Reaction Systems

A key aspect of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives. For the synthesis of aryl thioethers, several green approaches have been explored.

Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of mechanochemistry (ball-milling), can significantly reduce waste and simplify product isolation. thieme-connect.com Mechanochemical C-S coupling reactions have been developed that can proceed under ambient, solvent-free, and aerobic conditions.

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to the poor solubility of many organic compounds, the use of surfactants or phase-transfer catalysts can facilitate these reactions. Copper-catalyzed C-S coupling reactions have been successfully performed in water, offering a greener alternative to traditional organic solvents.

The following table presents a hypothetical comparison of different reaction conditions, highlighting a potential green chemistry approach.

EntryCoupling MethodSolventTemperature (°C)Green Chemistry Aspect
1UllmannDMF150Traditional, high-boiling solvent
2Buchwald-HartwigToluene100Common organic solvent
3MechanochemicalSolvent-FreeAmbientElimination of solvent waste
4Copper-catalyzedWater80Use of an environmentally benign solvent

This table is for illustrative purposes to compare different synthetic approaches from a green chemistry perspective.

The deprotection of the acetal intermediate to yield the final aldehyde product is typically achieved under acidic conditions. Green approaches to this step could involve the use of solid acid catalysts that can be easily recovered and reused, or the use of water as the reaction medium.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Traditional methods for synthesizing aryl thioethers, often adapted from the Williamson ether synthesis, involve the reaction of an alkali metal thiolate with an alkyl halide. google.com While effective, these methods typically have poor atom economy as they generate stoichiometric amounts of salt byproducts, which constitute waste.

Modern strategies aim to maximize atom economy through reaction design. For the synthesis of aryl thioethers, this includes addition reactions and catalytic approaches that minimize or eliminate the formation of byproducts.

Key Research Findings:

Reagentless Approaches: A highly atom-economical approach for the synthesis of related β-iodoalkenyl sulfides involves the direct iodosulfenylation of alkynes using only iodine and a disulfide. This method is 100% atom-economical as all atoms from the reactants are incorporated into the final product. rsc.org Applying this principle to the synthesis of this compound would involve designing a precursor that allows for a direct addition reaction, thus avoiding leaving groups and the formation of inorganic salts.

Thiol-Free Surrogates: The use of malodorous and easily oxidized thiols can be circumvented by employing thiol-free reagents like xanthates. mdpi.com These reagents serve as thiol surrogates in nucleophilic substitution or cross-coupling reactions, offering a broader substrate scope and avoiding the production of thiol by-products. mdpi.com

Catalytic Systems: Organophosphorus-catalyzed reactions can achieve the deoxygenation of sulfonyl chlorides and alcohols to form thioethers, driven by a P(III)/P(V)=O redox cycle. organic-chemistry.org This catalytic approach is operationally simple and enhances atom economy by reducing the need for stoichiometric activating agents. organic-chemistry.org

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches to a generic aryl thioether.

Synthetic Strategy Generic Reaction Byproducts Theoretical Atom Economy
Traditional (Williamson-type) Ar-SNa + R-X → Ar-S-R + NaXStoichiometric Salt (e.g., NaBr)Low to Moderate
Catalytic Cross-Coupling Ar-X + R-SH + Base → Ar-S-R + Base·HXSalt from BaseModerate
Addition Reaction (Idealized) Ar-S-H + R'=CH₂ → Ar-S-CH₂R'None100%

Use of Renewable Reagents and Energy-Efficient Processes

The shift towards a sustainable chemical industry necessitates the use of renewable starting materials and energy-efficient reaction conditions. This reduces reliance on fossil fuels both as a material feedstock and an energy source.

Use of Renewable Reagents:

The synthesis of this compound can be envisioned from renewable precursors.

Aromatic Feedstocks: Lignin, one of the most abundant biopolymers, is a major renewable source of aromatic compounds. kit.edu Research is focused on the deconstruction and functionalization of lignin to produce valuable phenylpropanoid units, which could serve as precursors to the 2,5-difluorophenyl moiety after further chemical modification. kit.edu

Carboxylic Acids: Carboxylic acids are plentiful and can be sourced from renewable feedstocks. researchgate.net Visible light-mediated decarboxylative thiolation reactions allow for the conversion of alkyl redox-active esters (derived from carboxylic acids) into free thiols. researchgate.net This provides a potential pathway to generate the thiol component of the target molecule from bio-based resources.

Energy-Efficient Processes:

Minimizing energy consumption is critical for sustainable synthesis. Photochemical and other low-temperature methods are at the forefront of this effort.

Photochemical Synthesis: Electron Donor-Acceptor (EDA) complex photoactivation has emerged as a sustainable method for C–S bond formation. nih.gov This strategy uses visible light to induce radical formation under mild, open-to-air conditions, avoiding the high temperatures required for many traditional cross-coupling reactions. nih.gov Thianthrenium salts can be used in these transformations, which are compatible with a wide range of functional groups. nih.gov

Thiol-Free Photochemical Protocols: A novel approach utilizes tetramethylthiourea as both a sulfur source and a photoreductant. researchgate.netresearchgate.net Upon excitation with purple light, it can activate aryl halides via single-electron transfer to form thioesters, completely avoiding the use of thiols and operating under mild conditions. researchgate.netresearchgate.net

The following table compares the energy requirements of conventional and modern synthetic methods for C-S bond formation.

Parameter Conventional Thermal Method (e.g., Ullmann Condensation) Modern Photochemical Method (e.g., EDA Complex)
Energy Source Thermal HeatingVisible Light (e.g., LED)
Typical Temperature High (100-200 °C)Ambient Temperature (20-40 °C)
Catalyst Often requires copper or palladium catalystsCan be catalyst-free or use organic photocatalysts
Reaction Atmosphere Often requires inert atmosphere (N₂ or Ar)Can often be performed open-to-air nih.gov

Flow Chemistry and Continuous Manufacturing Approaches for this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and higher reproducibility. uc.pt These benefits are particularly relevant for the production of fine chemicals and pharmaceuticals.

The synthesis of aryl thioethers and related heterocyclic compounds has been successfully adapted to flow chemistry systems. researchgate.net

Key Research Findings and Potential Applications:

Enhanced Safety and Yield: The synthesis of 2,5-diarylfurans has been streamlined into a continuous flow process involving an oxidation-dehydration sequence. semanticscholar.orgchemrxiv.org This approach eliminates the need to isolate a potentially unstable endoperoxide intermediate, leading to a significant increase in isolated yields and improved safety. semanticscholar.orgchemrxiv.org A similar strategy could be developed for this compound, particularly if any intermediates in its synthesis are unstable or hazardous.

Modular and Versatile Setups: The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification steps. uc.pt For the synthesis of the target molecule, a hypothetical flow setup could involve:

A first reactor module where 2,5-difluorothiophenol and a protected acetaldehyde equivalent (e.g., 2-bromo-1,1-diethoxyethane) are pumped through a heated coil or a packed-bed reactor containing a base to form the C-S bond.

The output stream could be directly fed into a second module for in-line workup or purification.

A final module could perform the deprotection of the acetal to yield the final aldehyde product.

Photochemistry in Flow: Photochemical reactions are particularly well-suited for flow reactors. The high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, leading to higher efficiency and shorter reaction times compared to batch photoreactors. nih.gov A visible-light-mediated synthesis of this compound could be readily implemented in a continuous-flow setup using transparent tubing wrapped around a light source.

A comparison of batch versus a hypothetical flow process for this synthesis is outlined below.

Parameter Traditional Batch Process Hypothetical Flow Process
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent; high surface-area-to-volume ratio.
Mass Transfer Dependent on stirring efficiency.Efficient mixing through diffusion and advection.
Scalability Difficult; requires larger vessels and poses safety risks.Straightforward; achieved by running the system for longer or "numbering-up" reactors.
Safety Larger volumes of reagents and solvents increase risk.Small reaction volumes at any given time minimize risk. uc.pt
Reaction Time Can be several hours to days.Often significantly reduced to minutes or a few hours. nih.gov

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 2,5 Difluorophenyl Thio Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For 2-((2,5-Difluorophenyl)thio)acetaldehyde, the spectrum is expected to display signals corresponding to the aldehyde, methylene (B1212753), and aromatic protons.

Aldehyde Proton (-CHO): A highly deshielded proton, its signal is anticipated to appear far downfield, typically in the range of δ 9.4–9.6 ppm. This signal would likely present as a triplet due to coupling with the adjacent methylene protons.

Methylene Protons (-SCH₂-): These two equivalent protons, situated between the sulfur atom and the carbonyl group, are expected to resonate at approximately δ 3.4–3.6 ppm. The signal should appear as a doublet, resulting from coupling to the aldehyde proton.

Aromatic Protons (Ar-H): The difluorophenyl ring contains three aromatic protons, each in a unique chemical environment due to the substitution pattern. Their signals would appear in the aromatic region (δ 7.0–7.5 ppm) and would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CHO 9.50 t (triplet) J(H,H) ≈ 3.0
-SCH₂- 3.50 d (doublet) J(H,H) ≈ 3.0

Note: Data is predicted based on chemical principles.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A proton-decoupled spectrum for this compound would show eight distinct signals, corresponding to each unique carbon atom.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and would appear significantly downfield, typically above δ 190 ppm. oregonstate.edu

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The two carbons directly bonded to fluorine (C-F) would appear as doublets with large one-bond carbon-fluorine coupling constants (¹J(C,F)). The carbon attached to the sulfur atom (C-S) would also have a characteristic chemical shift, while the remaining three carbons bonded to hydrogen (C-H) would appear in the typical aromatic region.

Methylene Carbon (-SCH₂-): The signal for this carbon would be found in the upfield region, influenced by the adjacent sulfur and carbonyl groups.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CHO 194.0
Ar-C (C-F) 155.0 - 160.0
Ar-C (C-S) 130.0 - 135.0
Ar-C (C-H) 115.0 - 125.0

Note: Data is predicted based on chemical principles.

¹⁹F NMR is a highly sensitive technique used to specifically analyze the fluorine atoms in a molecule. In this compound, two distinct signals would be expected, one for each fluorine atom (at positions 2 and 5). The chemical shifts of these signals, along with their coupling to nearby protons and the other fluorine atom, would provide unequivocal evidence for their positions on the phenyl ring.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network. huji.ac.ilepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. sdsu.edu A key correlation (cross-peak) would be observed between the aldehyde proton (-CHO) and the methylene protons (-SCH₂-), confirming their connectivity. It would also help delineate the coupling relationships between the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.eduyoutube.com It would be used to definitively assign the methylene carbon signal and the signals of the three protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the methylene protons (-SCH₂-) to the carbonyl carbon (-CHO) and the sulfur-bearing aromatic carbon (C-S).

From the aromatic protons to adjacent and geminal aromatic carbons, helping to assign the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a spatial relationship between the methylene protons and the aromatic proton at the C6 position, providing insight into the molecule's preferred conformation.

Table 3: Expected Key 2D NMR Correlations

Experiment Correlated Nuclei Purpose
COSY H(CHO) ↔ H(SCH₂) Confirms aldehyde-methylene connectivity
HSQC H(SCH₂) ↔ C(SCH₂) Assigns methylene carbon
HSQC H(Ar) ↔ C(Ar) Assigns protonated aromatic carbons
HMBC H(SCH₂) ↔ C(CHO) Confirms thioacetaldehyde (B13765720) fragment

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). aps.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₈H₆F₂OS. The experimentally measured mass would be compared to the calculated theoretical mass, providing definitive proof of the compound's elemental composition.

Table 4: HRMS Data for C₈H₆F₂OS

Ion Calculated Exact Mass (m/z)
[M]⁺ 204.0056
[M+H]⁺ 205.0134

Note: Masses are calculated based on the most abundant isotopes.

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Characteristic fragments would be expected from the cleavage of the thioether bond and the loss of the formyl group (-CHO).

Table 5: Compound Names Mentioned

Compound Name

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products.

Electron Ionization (EI): As a hard ionization technique, EI involves bombarding the molecule with high-energy electrons (~70 eV), leading to the formation of a radical cation (molecular ion, M•+) and extensive, reproducible fragmentation. nih.gov For this compound, the molecular ion peak is expected to be observed, though its intensity may vary. The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral radicals. Key predictable fragmentation pathways include:

Alpha (α) Cleavage: Cleavage of bonds adjacent to the heteroatoms (sulfur and oxygen) and the carbonyl group is common. creative-proteomics.com The loss of a hydrogen radical from the aldehyde group would yield a stable acylium ion at [M-1]⁺. libretexts.orgdocbrown.info

C-S Bond Cleavage: The bond between the sulfur atom and the aliphatic chain or the aromatic ring can rupture. This would lead to the formation of the [2,5-difluorophenyl]thio radical and a [CH₂CHO]⁺ ion, or the formation of the [2,5-difluorophenylthio]⁺ ion.

Loss of Neutral Molecules: Fragmentation can proceed via the elimination of stable neutral molecules. The loss of the formyl radical (•CHO) would result in an [M-29]⁺ ion. libretexts.org Cleavage of the entire thioacetaldehyde side chain could also occur.

Aromatic Ring Fragmentation: The stable difluorophenyl ring may undergo fragmentation, involving the loss of fluorine atoms or difluorobenzene.

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in a single-stage mass spectrometry experiment. nih.govwikipedia.org This is particularly advantageous for obtaining accurate molecular weight information. For this compound, protonation is most likely to occur at the carbonyl oxygen or the sulfur atom due to the presence of lone pair electrons. The choice of solvent and its pH can influence the ionization efficiency. wikipedia.org The resulting spectrum would be dominated by the [M+H]⁺ ion, providing a clear indication of the molecular mass.

Table 1: Predicted Key Mass Fragments for this compound This table presents hypothetical data based on established fragmentation principles.

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Likely Neutral Loss/Fragment Identity
EI [C₈H₆F₂OS]⁺• [M-1]⁺ H•
EI [C₈H₆F₂OS]⁺• [M-29]⁺ •CHO
EI [C₈H₆F₂OS]⁺• [C₆H₃F₂S]⁺ •CH₂CHO
ESI [M+H]⁺ - -

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgyoutube.com This technique is invaluable for confirming connectivity and elucidating the structure of complex molecules. numberanalytics.com

In a typical ESI-MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments upon colliding with an inert gas. youtube.com The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of the [M+H]⁺ ion would likely proceed through the cleavage of the most labile bonds, which are often the C-S bonds and the C-C bond of the side chain. The analysis of the product ions allows for the reconstruction of the molecular structure. For example, the detection of a product ion corresponding to the protonated 2,5-difluorothiophenol would confirm the connectivity between the aromatic ring and the sulfur atom.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound This table presents hypothetical data based on established fragmentation principles.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Structural Implication
[M+H]⁺ [C₆H₄F₂S+H]⁺ CH₂CHO Loss of the acetaldehyde (B116499) moiety
[M+H]⁺ [C₇H₅F₂S]⁺ H₂O + H Loss of water from the protonated aldehyde
[M+H]⁺ [C₆H₃F₂]⁺ HSCH₂CHO Cleavage of C-S bond and loss of thioacetaldehyde

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are complementary and provide a characteristic fingerprint based on the functional groups present. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

Aldehyde C=O Stretching Frequencies and Overtones

The aldehyde functional group gives rise to several highly characteristic vibrational bands.

C=O Stretch: The most prominent feature for an aldehyde is the intense C=O stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the region of 1720-1740 cm⁻¹. spectroscopyonline.com The presence of the electronegative thioether group might slightly shift this frequency. This band is expected to be strong in the IR spectrum due to the large change in dipole moment during the vibration and of medium intensity in the Raman spectrum.

Aldehydic C-H Stretch: Another key diagnostic feature is the aldehydic C-H stretching vibration. This typically appears as a pair of weak to medium bands in the region of 2700-2750 cm⁻¹ and 2800-2850 cm⁻¹. spectroscopyonline.com The lower frequency band is often particularly sharp and well-resolved, making it a reliable indicator of an aldehyde group.

C=O Overtone: A weak overtone band from the C=O stretch may be observed at approximately twice the frequency of the fundamental C=O stretching vibration, typically in the 3400-3500 cm⁻¹ region.

C-F and C-S Bond Vibrations Analysis

The vibrations associated with the carbon-fluorine and carbon-sulfur bonds provide further structural confirmation.

C-F Vibrations: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum. For aromatic fluorine compounds, these bands typically occur in the 1100-1300 cm⁻¹ range. scispace.com Given the presence of two fluorine atoms on the benzene (B151609) ring, multiple strong bands are expected in this region, corresponding to symmetric and asymmetric stretching modes.

C-S Vibrations: The C-S stretching vibration is characteristically weak in the IR spectrum and appears in the 600-800 cm⁻¹ region. researchgate.net While often difficult to assign definitively due to its low intensity and position in the fingerprint region, its presence can be confirmed with Raman spectroscopy, where it may show a more intense signal.

Aromatic Ring Vibrations

The substituted benzene ring exhibits a set of characteristic vibrational modes.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane C-H bending vibrations are generally found in the 1000-1300 cm⁻¹ region. scispace.com The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the aromatic ring and appear in the 650-900 cm⁻¹ region. The specific frequencies for the 1,2,5-trisubstituted pattern can be predicted and compared with experimental data to confirm the isomer.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on established spectroscopic correlations.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aldehydic C-H Stretch 2700-2850 Weak-Medium Medium
Aromatic C-H Stretch 3000-3100 Medium Strong
Aldehyde C=O Stretch 1720-1740 Strong Medium
Aromatic C=C Stretch 1450-1600 Medium-Strong Medium-Strong
C-F Stretch 1100-1300 Very Strong Weak
Aromatic C-H Out-of-Plane Bend 650-900 Strong Weak
C-S Stretch 600-800 Weak Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.orglibretexts.org The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The structural parts of the molecule responsible for this absorption are known as chromophores. youtube.com

The primary chromophores in this compound are the 2,5-difluorophenyl ring, the thioether group, and the aldehyde carbonyl group. The interaction and conjugation between these groups will determine the absorption maxima (λ_max).

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of systems with double bonds and aromatic rings. The substituted benzene ring is expected to be the dominant contributor to π → π* transitions. Benzene itself exhibits primary absorption bands around 184 nm and 204 nm, and a secondary, less intense "benzenoid" band around 255 nm. youtube.com Substitution on the ring, particularly with a sulfur atom which can donate its lone pair electrons into the ring (p-π conjugation), is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in intensity of these bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and oxygen atoms, to a π* antibonding orbital of the aromatic ring or the carbonyl group. youtube.com These transitions are typically lower in energy (occur at longer wavelengths) and are significantly less intense (smaller molar absorptivity) than π → π* transitions. The n → π* transition of the aldehyde carbonyl group is a key feature, though it may be masked by the more intense absorptions of the aromatic system.

The UV-Vis spectrum of this compound is therefore predicted to show strong absorptions in the UV region, characteristic of a substituted aromatic thioether.

Table 4: Predicted Electronic Transitions for this compound This table presents hypothetical data based on established spectroscopic principles.

Transition Type Chromophore Predicted λ_max Region (nm) Expected Intensity (Molar Absorptivity, ε)
π → π* Substituted Aromatic Ring 210-240 High (>10,000)
π → π* (Benzenoid) Substituted Aromatic Ring 260-290 Medium (1,000-5,000)
n → π* Carbonyl Group (C=O) 290-330 Low (<100)
n → π* Thioether (C-S-C) ~250-300 Low-Medium

No Publicly Available X-ray Crystallography Data for this compound

Following a comprehensive search of scientific databases and literature, no specific X-ray crystallography studies for the compound this compound were identified. Consequently, detailed information regarding the solid-state molecular structure of this compound, which is typically determined through such methods, is not available in the public domain.

This lack of data means that the specific subsections outlined for the article cannot be populated with the requested detailed research findings. These include:

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Intermolecular Interactions in the Crystalline Lattice:An analysis of the intermolecular forces that govern the packing of the molecules in a crystalline state cannot be conducted without the foundational crystallographic data.

It is important to note that while computational methods can predict molecular structures and properties, the specific focus of this article was on experimental data derived from X-ray crystallography. As no such experimental data has been published for this compound, a detailed and accurate discussion on this topic is not possible at this time.

Computational Chemistry and Theoretical Modeling Studies of 2 2,5 Difluorophenyl Thio Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a molecule like 2-((2,5-Difluorophenyl)thio)acetaldehyde, these methods can provide critical insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to predict its most stable structure.

The optimization process would likely reveal key geometric parameters. The difluorinated phenyl ring is expected to be largely planar. The bond lengths and angles around the sulfur atom and the acetaldehyde (B116499) moiety would be determined, providing a precise model of the molecule's shape. The presence of the electronegative fluorine atoms is anticipated to have a subtle but discernible effect on the geometry of the phenyl ring compared to its non-fluorinated counterpart.

Table 1: Predicted Geometric Parameters of this compound from Theoretical DFT Calculations

Parameter Predicted Value
C-S Bond Length (Aryl-S) 1.78 Å
C-S Bond Length (S-Alkyl) 1.82 Å
C=O Bond Length 1.21 Å
C-F Bond Length 1.35 Å
C-S-C Bond Angle 103.5°

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules.

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good first approximation of the electronic structure. However, it does not fully account for electron correlation—the way electrons influence each other's motion. For a more accurate description, post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are necessary.

Applying these methods to this compound would refine the energy calculations and provide a more accurate electronic energy value. This is crucial for understanding the molecule's stability and for calculating reaction energies. While computationally more demanding, these methods would offer a benchmark for the results obtained from DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the thioether group. The LUMO is likely to be centered on the acetaldehyde moiety, particularly the antibonding π* orbital of the carbonyl group. The electron-withdrawing fluorine atoms on the phenyl ring are predicted to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's kinetic stability. emerginginvestigators.org

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

Note: The data in this table is hypothetical and based on general trends observed in related organofluorine and thioether compounds.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the thioether linkage allows for different spatial arrangements of the molecule's constituent parts. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Rotation around the C(aryl)-S and S-C(alkyl) bonds in this compound gives rise to various conformational isomers. A systematic scan of the potential energy surface by rotating these bonds would reveal the low-energy conformers. It is plausible that the most stable conformer would adopt a geometry that minimizes steric hindrance between the difluorophenyl ring and the acetaldehyde group.

The energy barriers to rotation around these single bonds can also be calculated. These rotational barriers provide insight into the molecule's flexibility at different temperatures. For similar phenylthio compounds, these barriers are typically in the range of a few kcal/mol, suggesting that the molecule is likely to be conformationally mobile at room temperature.

Table 3: Theoretical Rotational Barriers for Key Bonds in this compound

Rotational Bond Predicted Rotational Barrier (kcal/mol)
C(aryl)-S 4.5 - 6.0

Note: The data in this table is hypothetical and based on computational studies of analogous thioanisoles and related structures.

Energetic Stability of Various Conformations

Information regarding the energetic stability of the different possible conformations of this compound is not documented in existing research. Conformational analysis is crucial for understanding a molecule's three-dimensional structure and how this influences its physical and chemical properties. Without computational studies, the relative energies of its conformers and the barriers to their interconversion remain unknown.

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational means provides valuable data for identifying and characterizing compounds. For this compound, such predictive studies are not currently published.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

There are no available studies that report the computational prediction of 1H and 13C NMR chemical shifts for this compound. Consequently, a comparison between theoretical and experimental NMR data, which is vital for structural verification, cannot be performed.

Vibrational Frequency Calculations (IR, Raman)

Computational calculations of the infrared (IR) and Raman vibrational frequencies for this compound have not been reported. These theoretical spectra are instrumental in assigning experimental vibrational bands to specific molecular motions.

UV-Vis Absorption Spectra Simulations

Simulations of the UV-Vis absorption spectra for this compound are also absent from the scientific literature. Such simulations help in understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation Through Computational Pathways

The elucidation of reaction mechanisms involving this compound through computational methods has not been a subject of published research.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There is no information available on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. These computational techniques are essential for mapping the energy landscape of a chemical reaction and understanding its mechanism at a molecular level.

Activation Energies and Reaction Pathways for this compound Transformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the potential transformation pathways of this compound and the energy barriers associated with them. Key reactive sites in the molecule include the aldehyde group, the thioether linkage, and the aromatic ring. Computational models can predict the activation energies for various plausible reactions, such as oxidation, nucleophilic addition to the carbonyl group, and reactions involving the sulfur atom.

For instance, the oxidation of the thioether to a sulfoxide (B87167) and subsequently to a sulfone is a common transformation. acs.org DFT calculations can map the potential energy surface for this process, identifying the transition state structures and the corresponding activation energies. The reaction is typically initiated by an oxidizing agent, and the energy barrier is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atoms on the 2,5-difluorophenyl group are expected to influence the electron density at the sulfur atom, thereby affecting the kinetics of the oxidation. acs.org

Similarly, the acetaldehyde moiety is susceptible to nucleophilic attack. Computational studies can model the addition of various nucleophiles to the carbonyl carbon. The activation energy for such reactions depends on the nucleophile's strength and the steric hindrance around the reaction center. Another potential pathway is the enolization of the acetaldehyde group, leading to a vinyl alcohol intermediate, a transformation for which activation energies have been calculated for acetaldehyde itself. researchgate.net

The following table presents hypothetical activation energies for plausible transformations of this compound, derived from computational studies on analogous compounds. These values are illustrative and would require specific calculations for this molecule for validation.

TransformationReactantsProductsHypothetical Activation Energy (kcal/mol)
Thioether OxidationThis compound + H₂O₂2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde15 - 25
Nucleophilic AdditionThis compound + CH₃OHHemiacetal10 - 20
Aldol (B89426) Condensation (Self)2 x this compoundAldol Adduct20 - 30

Note: Data is illustrative and based on general principles of organic reactivity and computational studies of similar functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can model this compound in explicit solvent boxes of varying polarities, such as water (polar protic), dimethyl sulfoxide (polar aprotic), and toluene (B28343) (non-polar), to understand how solvent interactions affect its structure and dynamics. rsc.orgresearchgate.net

The this compound molecule possesses several rotatable bonds, primarily the C-C bond of the ethyl chain and the C-S bonds of the thioether linkage. This flexibility allows the molecule to adopt various conformations in solution. mdpi.com The conformational landscape is critical as it can dictate the molecule's reactivity and biological activity.

MD simulations can be used to sample these different conformations over time. By analyzing the trajectory of the simulation, one can identify the most stable or frequently occurring conformers. The flexibility of the molecule is often assessed by analyzing the dihedral angles of the rotatable bonds. mdpi.com For the thioether linkage (Ar-S-CH₂-), gauche and anti conformations are typically observed, with their relative populations being influenced by both steric and electronic effects. mdpi.com

The flexibility imparted by the thioether linker is a known factor in modulating the biological activity of molecules by allowing them to adapt to binding sites. mdpi.com Computational methods like conformational analysis can predict the preferred spatial arrangements of the functional groups, which is a key step in structure-based drug design.

The table below outlines the key dihedral angles that determine the major conformations of this compound and their expected ranges based on studies of similar flexible molecules.

Dihedral AngleAtoms InvolvedExpected ConformationsApproximate Angle Range (degrees)
τ₁C(aryl)-S-CH₂-C(HO)Gauche, Anti±60, 180
τ₂S-CH₂-C(HO)=OSyn, Anti0, 180

Note: These are generalized conformational descriptors for flexible thioether and aldehyde moieties.

Mechanistic Investigations of Chemical Transformations Involving 2 2,5 Difluorophenyl Thio Acetaldehyde

Aldehyde Group Reactivity Studies of 2-((2,5-Difluorophenyl)thio)acetaldehyde

The aldehyde functionality is one of the most versatile groups in organic synthesis, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org

Cyanohydrin Formation: This reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. The reaction is typically base-catalyzed, where a cyanide ion (CN⁻), acting as the nucleophile, attacks the carbonyl carbon. pressbooks.puborgoreview.com This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a molecule of HCN to yield the cyanohydrin product and regenerate the cyanide catalyst. pressbooks.pubyoutube.comyoutube.comunizin.org For this compound, this reaction would produce 3-((2,5-difluorophenyl)thio)-2-hydroxypropanenitrile. Due to the reversibility of this reaction, the equilibrium generally favors the cyanohydrin product for most aldehydes. orgoreview.com

Imine Formation: Aldehydes react with primary amines (RNH₂) to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. libretexts.org The reaction is typically catalyzed by a mild acid and proceeds through a multi-step mechanism often summarized as P A D P E D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The process begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.com This intermediate is then dehydrated following protonation of the hydroxyl group to form an iminium ion, which subsequently loses a proton to yield the final imine product. libretexts.org The optimal pH for this reaction is typically weakly acidic (around 4-5) to facilitate both protonation of the carbonyl and prevent protonation of the amine nucleophile. libretexts.org

Table 1: Nucleophilic Addition Reactions

Reaction Name Nucleophile Reagents/Conditions Expected Product with this compound
Cyanohydrin Formation Cyanide (CN⁻) HCN, catalytic base (e.g., NaCN) 3-((2,5-Difluorophenyl)thio)-2-hydroxypropanenitrile
Imine Formation Primary Amine (R-NH₂) R-NH₂, mild acid (pH 4-5) N-alkyl-2-((2,5-difluorophenyl)thio)ethan-1-imine

Aldol (B89426) Condensation and Knoevenagel Condensation Pathways

Aldol Condensation: This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound. thieme-connect.de this compound possesses an alpha-hydrogen, making it capable of forming an enolate under basic conditions. This enolate can then act as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde in a "self-condensation" reaction. coleparmer.com The initial product is a β-hydroxy aldehyde (an aldol addition product). thieme-connect.decoleparmer.com This adduct can subsequently undergo dehydration, often facilitated by heat or acid/base catalysis, to form an α,β-unsaturated aldehyde. coleparmer.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org The mechanism involves the deprotonation of the active methylene (B1212753) compound to form a stabilized carbanion, which then undergoes a nucleophilic addition to the aldehyde carbonyl group. wikipedia.orgrltsc.edu.in The resulting intermediate subsequently eliminates a molecule of water to produce a conjugated α,β-unsaturated product. wikipedia.org

Table 2: Condensation Reactions

Reaction Name Reactant Type Catalyst Expected Product Type
Self-Aldol Condensation This compound (2 equiv.) Base (e.g., NaOH) or Acid α,β-Unsaturated Aldehyde
Knoevenagel Condensation Active Methylene Compound (e.g., Diethyl malonate) Weak Base (e.g., Piperidine) Conjugated Alkene

Oxidation and Reduction Reactions of the Aldehyde Functionality

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder oxidants like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's reagent can effect this transformation. The reaction of this compound with a suitable oxidizing agent would yield 2-((2,5-difluorophenyl)thio)acetic acid.

Reduction: The reduction of an aldehyde yields a primary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. For this compound, reduction would result in the formation of 2-((2,5-difluorophenyl)thio)ethan-1-ol.

Table 3: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Class Example Reagents Expected Product
Oxidation Strong Oxidants KMnO₄, CrO₃ 2-((2,5-Difluorophenyl)thio)acetic acid
Reduction Hydride Reagents NaBH₄, LiAlH₄ 2-((2,5-Difluorophenyl)thio)ethan-1-ol
Reduction Catalytic Hydrogenation H₂/Pd, Pt, or Ni 2-((2,5-Difluorophenyl)thio)ethan-1-ol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are powerful methods for converting carbonyl compounds into alkenes, forming a carbon-carbon double bond with high regiocontrol. libretexts.org

Wittig Reaction: Discovered by Georg Wittig, this reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde or ketone. lumenlearning.comlibretexts.org The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide. lumenlearning.comorganic-chemistry.org A key feature of the Wittig reaction is its stereoselectivity. Non-stabilized ylides (where the group attached to the carbanion is alkyl) generally produce (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly form (E)-alkenes. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org These carbanions, generated by deprotonating phosphonate esters, are more nucleophilic and generally less basic than Wittig ylides. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. youtube.comnrochemistry.com

Table 4: Olefination Reactions

Reaction Name Key Reagent Typical Stereoselectivity Expected Product Class
Wittig Reaction (non-stabilized ylide) Ph₃P=CHR (R=alkyl) (Z)-alkene 1-((2,5-Difluorophenyl)thio)-prop-1-ene (and higher)
Wittig Reaction (stabilized ylide) Ph₃P=CHR (R=EWG) (E)-alkene Substituted (E)-alkene
Horner-Wadsworth-Emmons (HWE) Phosphonate carbanion (E)-alkene Substituted (E)-alkene

Reactivity of the Thioether Linkage in this compound

The thioether (or sulfide) functional group is characterized by a sulfur atom bonded to two carbon atoms. While generally stable, the sulfur atom is nucleophilic and can be readily oxidized. masterorganicchemistry.comthieme-connect.de

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of thioethers is a common and important transformation. acsgcipr.org The reaction typically proceeds in a stepwise manner, first converting the thioether to a sulfoxide, and then, with a further equivalent of oxidant, to a sulfone. Careful control of reaction conditions and the stoichiometry of the oxidizing agent is crucial for selectively isolating the sulfoxide without over-oxidation. nih.gov

A wide range of oxidizing agents can be used for this purpose, including hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). nih.govresearchgate.net For instance, using one equivalent of H₂O₂ or m-CPBA under controlled conditions would convert this compound into 2-((2,5-difluorophenyl)sulfinyl)acetaldehyde (the sulfoxide). organic-chemistry.orgjsynthchem.com The use of two or more equivalents of the oxidant, or stronger oxidizing conditions, would lead to the formation of 2-((2,5-difluorophenyl)sulfonyl)acetaldehyde (the sulfone). nih.gov

Table 5: Oxidation of the Thioether Linkage

Product Oxidation State Typical Reagent (1 equivalent) Expected Product Name
Sulfoxide S(IV) H₂O₂, m-CPBA 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde
Sulfone S(VI) H₂O₂ (≥2 equiv.), KMnO₄ 2-((2,5-Difluorophenyl)sulfonyl)acetaldehyde

Sulfonium (B1226848) Salt Formation and Rearrangements

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles to form sulfonium salts. The formation of a sulfonium salt involves the alkylation or acylation of the sulfur atom, converting the neutral thioether into a positively charged sulfonium species. This transformation significantly alters the reactivity of the molecule, opening pathways to various rearrangements.

A plausible route to a sulfonium salt of this compound would be its reaction with an alkyl halide, such as methyl iodide, as depicted in the following reaction scheme:

Scheme 1: Formation of a Sulfonium Salt from this compound

Once formed, these sulfonium salts can undergo a variety of rearrangements, with two of the most notable being the Pummerer rearrangement and the Sommelet-Hauser rearrangement.

The Pummerer rearrangement typically occurs with sulfoxides in the presence of an acylating agent, such as acetic anhydride. wikipedia.orgnumberanalytics.com While this compound is a thioether, its oxidation to the corresponding sulfoxide would make it a candidate for this rearrangement. The mechanism involves the formation of an acyloxysulfonium ion, followed by deprotonation of the α-carbon and subsequent migration of the acyloxy group to this carbon, ultimately yielding an α-acyloxy thioether. wikipedia.orgchemeurope.com

The Sommelet-Hauser rearrangement is characteristic of benzylic sulfonium salts. wikipedia.org Although the acetaldehyde (B116499) moiety in this compound is not benzylic, if a benzylic group were attached to the sulfur atom, this rearrangement could occur. The mechanism involves the formation of a sulfonium ylide, which then undergoes a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement to afford a new thioether with substitution on the aromatic ring. wikipedia.org

Metal Coordination Chemistry Involving the Sulfur Atom

The sulfur atom in this compound can act as a soft Lewis base and coordinate to various metal centers. The coordination chemistry of thioethers with transition metals is well-established. The sulfur atom's lone pairs can form coordinate covalent bonds with metal ions, leading to the formation of metal-sulfur complexes.

The coordination of the sulfur atom in this compound to a metal center would be influenced by both steric and electronic factors. The presence of the 2,5-difluorophenyl group can sterically hinder the approach of a bulky metal complex. Electronically, the difluoro substitution on the aromatic ring will influence the electron density on the sulfur atom, which in turn affects its donor ability.

The following table provides a hypothetical representation of how stability constants for different metal ions with this compound might be presented.

Hypothetical Stability Constants (log K) of Metal Complexes

Metal Ionlog K₁log K₂
Cu(I)--
Pd(II)--
Pt(II)--
Ag(I)--

Influence of the 2,5-Difluorophenyl Moiety on Reactivity

Electronic Effects of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms on the phenyl ring of this compound exert significant electronic effects that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). This resonance effect increases the electron density, particularly at the ortho and para positions. In the case of fluorine, the inductive and resonance effects are opposing. While the inductive effect is generally stronger, the resonance effect still plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions.

The electronic influence of substituents on aromatic rings is often quantified by Hammett substituent constants (σ). wikipedia.orgresearchgate.netpharmacy180.com These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. For the fluorine atom, the Hammett constants indicate its dual nature.

Hammett Constants for Fluorine

ConstantValueInterpretation
σ_m+0.34Electron-withdrawing at the meta position (primarily inductive effect)
σ_p+0.06Slightly electron-withdrawing at the para position (competing inductive and resonance effects)

The presence of two fluorine atoms on the ring in this compound will have an additive effect on the electron density of the aromatic ring and, consequently, on the nucleophilicity of the sulfur atom.

Steric Hindrance and Directed Reactivity

The fluorine atom at the ortho position (C2) of the phenyl ring introduces steric hindrance around the sulfur atom and the ipso-carbon. This steric bulk can influence the rate and regioselectivity of reactions involving these centers. For instance, in electrophilic aromatic substitution reactions, the ortho-fluorine may hinder the approach of the electrophile to the adjacent positions.

Taft Steric Parameters for Relevant Groups

SubstituentEs Value
H+1.24
F+0.78
CH₃0.00
Cl+0.27

The fluorine atom at the ortho position can also act as a directing group in certain reactions, such as ortho-lithiation. The electronegativity of the fluorine can coordinate with the lithium cation, directing the deprotonation to the adjacent ortho position.

Hydrogen Bonding Interactions Involving Fluorine

Although fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in organic molecules has been a subject of debate. However, there is growing evidence for the existence of weak to moderate C-H···F-C hydrogen bonds. These interactions can influence the conformation of molecules and their packing in the solid state.

In the context of this compound, the fluorine atoms could potentially engage in intramolecular hydrogen bonding with the aldehydic proton, although this is likely to be a weak interaction. More significantly, in solution or in the solid state, intermolecular hydrogen bonding with solvent molecules or other molecules of the compound could occur.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, we can infer the likely kinetic and thermodynamic profiles of its key reactions based on studies of analogous compounds.

The reactivity of the aldehyde group is a key feature of this molecule. Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The rate of this addition is influenced by both the steric and electronic environment of the carbonyl group. The 2,5-difluorophenylthio group will have an electronic effect on the electrophilicity of the carbonyl carbon.

The thermodynamics of reactions involving aldehydes have been studied. For instance, the thermochemistry of thioacetaldehyde (B13765720) has been investigated. nist.gov The bond dissociation energy (BDE) of the C-S bond is a crucial thermodynamic parameter that indicates the strength of this bond. researchgate.netucsb.eduacs.org The BDE for the C-S bond in aryl thioethers is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound are expected to have a stabilizing effect on the C-S bond.

The following table provides representative bond dissociation energies for related C-S bonds to illustrate the expected range.

Representative C-S Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)
CH₃-SH~73
C₆H₅-SH~80
CH₃-S-CH₃~74

Kinetic studies of thioether oxidation have also been reported. The rate of oxidation of the sulfur atom would be dependent on the oxidant used and the electronic properties of the thioether. The electron-withdrawing nature of the 2,5-difluorophenyl group would likely decrease the rate of oxidation compared to an unsubstituted phenyl thioether.

Rate Law Determination and Reaction Order Analysis

The determination of the rate law and reaction order is fundamental to understanding the mechanism of any chemical transformation. This involves systematically varying the concentration of reactants and observing the effect on the reaction rate. For a hypothetical reaction involving this compound, a series of kinetic experiments would be required.

Hypothetical Research Findings:

Without experimental data, one can only speculate on the potential findings. For instance, in a reaction with a nucleophile, the reaction order with respect to this compound would indicate whether it participates in the rate-determining step. A first-order dependence would suggest a unimolecular rate-determining step, such as the formation of an intermediate, while a second-order dependence (first-order in both the aldehyde and the nucleophile) would imply a bimolecular collision is rate-limiting.

Interactive Data Table: Hypothetical Rate Law Data for a Reaction of this compound with a Nucleophile (Nu)

Experiment[this compound] (mol/L)[Nu] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this specific compound is available.

Activation Parameters (ΔH‡, ΔS‡, ΔG‡) from Temperature Dependence Studies

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the transition state of a reaction. These are determined by studying the temperature dependence of the reaction rate constant, typically through an Arrhenius or Eyring plot.

Hypothetical Research Findings:

A positive ΔH‡ would indicate that energy is required to reach the transition state, which is typical for most reactions. The value of ΔS‡ is particularly informative about the molecularity and organization of the transition state. A negative ΔS‡ would suggest a more ordered transition state than the reactants, often indicative of an associative or bimolecular mechanism. Conversely, a positive ΔS‡ would imply a more disordered, likely dissociative, transition state. The Gibbs free energy of activation, ΔG‡, combines these factors and relates directly to the reaction rate.

Interactive Data Table: Hypothetical Activation Parameters for a Transformation of this compound

Temperature (K)Rate Constant, k (s⁻¹)ln(k/T)1/T (K⁻¹)
2981.2 x 10⁻³-9.820.00336
3082.5 x 10⁻³-9.310.00325
3185.0 x 10⁻³-8.840.00314

Note: This data is hypothetical and for illustrative purposes. An Eyring plot of ln(k/T) vs. 1/T would be used to calculate ΔH‡ and ΔS‡ from the slope and intercept, respectively. No such experimental data is currently available for this compound.

Equilibrium Constants and Thermodynamic Stability of Reaction Products

The equilibrium constant (Keq) quantifies the relative concentrations of reactants and products at equilibrium, providing a measure of the thermodynamic stability of the products relative to the reactants. A Keq greater than 1 indicates that the products are thermodynamically favored.

Hypothetical Research Findings:

In transformations of this compound, the position of the equilibrium would depend on the specific reaction. For example, in an addition reaction to the aldehyde, the stability of the resulting adduct would determine the equilibrium constant. Factors such as ring strain, steric hindrance, and electronic effects in the product would influence its thermodynamic stability. General chemical principles suggest that reactions leading to the formation of more stable bonds and less steric strain will have favorable equilibrium constants. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Hypothetical Equilibrium Constants for a Reversible Reaction of this compound

ReactionTemperature (K)KeqΔG° (kJ/mol)
Aldehyde + Reagent A ⇌ Product 129855-9.9
Aldehyde + Reagent B ⇌ Product 22980.80.56

Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound due to a lack of available data.

Research on this compound Remains Undisclosed

Comprehensive searches for published research on the molecular interactions and target engagement of the chemical compound this compound have yielded no specific studies. As a result, a detailed analysis based on existing scientific literature is not possible at this time.

The exploration of a chemical compound's interactions with biological molecules is a fundamental aspect of drug discovery and development. This process often involves a combination of computational and experimental methods to identify potential protein targets and understand the mechanism of action. However, for this compound, there is a conspicuous absence of publicly available data regarding its bioactivity.

In Silico and In Vitro Investigations: A Necessary Step

Typically, the scientific investigation of a novel compound like this compound would begin with in silico studies. These computational methods, such as virtual screening and molecular docking, allow researchers to predict how the compound might interact with a vast library of known protein structures. This initial screening can help to identify potential biological targets and prioritize further experimental work.

Following computational analysis, in vitro biochemical assays are crucial for validating these predictions. These laboratory-based experiments directly measure the interaction between the compound and specific enzymes or receptors. Techniques such as kinetic analysis can determine if the compound inhibits or activates an enzyme, while receptor binding studies can quantify its affinity for a particular receptor.

For this compound, information regarding such foundational studies is not present in the accessible scientific literature. This suggests that either the research has not been conducted, is proprietary and unpublished, or is in very early stages of investigation. Without this primary data, a substantive discussion on its molecular interactions and target engagement cannot be formulated.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities of this compound. Until such data becomes available, its role in molecular and cellular processes remains unknown.

Molecular Interactions and Target Engagement Research of 2 2,5 Difluorophenyl Thio Acetaldehyde Focused on Mechanistic Understanding

In Vitro Biochemical Assays for Specific Enzyme or Receptor Interactions

Covalent Modification Studies of Proteins by the Aldehyde Functionality

There is no available research detailing the covalent modification of proteins by the aldehyde functionality of 2-((2,5-Difluorophenyl)thio)acetaldehyde. The reactivity of aldehydes allows them to form covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine, which can significantly alter protein function. nih.govnih.govnih.gov Studies in this area would typically involve techniques like mass spectrometry to identify specific protein targets and the sites of modification. The absence of such studies for this compound means its potential to act as a covalent modifier of proteins is currently uncharacterized.

Structural Biology Approaches for Ligand-Target Complex Characterization

Detailed structural information is fundamental to understanding how a ligand binds to its target protein. However, no structural biology data for this compound in complex with any protein target has been published.

Co-crystallization Studies of this compound with Target Proteins

Co-crystallization followed by X-ray diffraction is a powerful method to visualize the precise interactions between a ligand and its binding site on a protein at atomic resolution. There are no public records of successful co-crystallization of this compound with any protein.

Cryo-Electron Microscopy (Cryo-EM) for Ligand-Bound Complexes

Cryo-electron microscopy (Cryo-EM) has become an invaluable tool for determining the structure of large protein complexes, including those bound to small molecule ligands. americanpeptidesociety.orgnih.gov This technique is particularly useful for proteins that are difficult to crystallize. A search of the existing scientific literature and protein data banks reveals no Cryo-EM structures of protein complexes involving this compound.

Cell-Free System Investigations into Molecular Pathway Modulation

Cell-free systems offer a controlled environment to study the direct effects of a compound on specific biochemical pathways without the complexity of a cellular environment. nih.govmdpi.comresearchgate.net

Investigating this compound's Impact on Isolated Biochemical Pathways

There is no published research on the effects of this compound in cell-free assays designed to investigate its impact on isolated biochemical pathways. Such studies would be instrumental in identifying any direct activating or inhibitory effects on specific enzymes or protein cascades.

Analysis of Specific Protein-Protein or Protein-DNA Interactions in Vitro

There is currently no available research documenting the in vitro interactions of this compound with specific proteins or DNA. The scientific community has yet to publish findings on whether this compound modulates protein-protein interactions or binds to specific DNA sequences. Such studies are crucial for understanding the compound's mechanism of action at a molecular level.

Biophysical Characterization of Molecular Binding Events

A thorough understanding of a compound's interaction with its biological targets requires detailed biophysical characterization. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA) are instrumental in providing this information. However, no such data has been published for this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. wikipedia.orgnih.govkhanacademy.org This includes the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction, from which the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. wikipedia.orgharvard.edu As of now, no ITC data for the binding of this compound to any biological target has been made public.

Table 1: Hypothetical Thermodynamic Binding Parameters for this compound with a Target Protein as Determined by ITC

Parameter Value Unit
K D Data not available µM
ΔH Data not available kcal/mol
-TΔS Data not available kcal/mol
ΔG Data not available kcal/mol

This table is for illustrative purposes only. No experimental data is currently available.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities

Surface Plasmon Resonance is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov It is widely used to determine the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. frontiersin.org There are no published SPR studies detailing the binding kinetics or affinity of this compound.

Table 2: Hypothetical Kinetic and Affinity Data for the Interaction of this compound with a Target Protein via SPR

Parameter Value Unit
k a Data not available M⁻¹s⁻¹
k d Data not available s⁻¹

This table is for illustrative purposes only. No experimental data is currently available.

Thermal Shift Assays (TSA) for Target Engagement Validation

Thermal Shift Assays, also known as differential scanning fluorimetry (DSF), are employed to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. wikipedia.orgaxxam.com An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates a stabilizing interaction and confirms target engagement. sygnaturediscovery.comresearchgate.net To date, no TSA data has been reported for this compound, leaving its ability to engage with and stabilize any protein targets unconfirmed.

Table 3: Hypothetical Thermal Shift Assay Data for this compound with a Target Protein

Condition T m (°C) ΔT m (°C)
Protein alone Data not available -

This table is for illustrative purposes only. No experimental data is currently available.

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific research published on the applications of the chemical compound This compound in the fields of advanced materials science and chemical engineering as outlined in the requested article structure.

Extensive searches for the utilization of this particular compound as a monomer for polyacetals or polysulfur-containing polymers, for the functionalization of polymer backbones, as a ligand in catalysis, or as a building block for functional materials did not yield any specific research findings, data tables, or detailed studies.

This suggests that "this compound" may be a novel compound or one that has not yet been explored for the applications specified. Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data as requested, due to the absence of publicly available research on this specific molecule.

For an article rich in scientific data and detailed findings, it would be necessary to select a compound that has been the subject of published research in these application areas.

Insufficient Information Available to Generate Requested Article

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to generate a detailed and scientifically accurate article on the applications of the chemical compound “this compound” within the specified fields of Advanced Materials Science and Chemical Engineering.

While general information exists regarding the concepts outlined—such as the development of organic frameworks and surface modification techniques using various thiol-containing compounds—no specific data or research findings directly link to “this compound.”

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on detailed research findings, it is not possible to construct the requested content for the following sections and subsections:

Applications of 2 2,5 Difluorophenyl Thio Acetaldehyde in Advanced Materials Science and Chemical Engineering

Surface Functionalization and Coating Applications

Formation of Self-Assembled Monolayers (SAMs)

Without specific research data on this particular compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Environmental Transformation and Degradation Pathways of 2 2,5 Difluorophenyl Thio Acetaldehyde

Stability and Reactivity in Aqueous Environments

Hydrolysis Mechanisms and Kinetics

No data is currently available on the hydrolysis mechanisms or the kinetic rates of 2-((2,5-Difluorophenyl)thio)acetaldehyde in aqueous environments.

Influence of pH and Temperature on Stability

Information regarding the influence of varying pH levels and temperatures on the stability of this compound in water is not present in the current body of scientific literature.

Photodegradation Studies Under Simulated Environmental Conditions

Direct and Indirect Photolysis Mechanisms

There are no published studies investigating the direct or indirect photolysis mechanisms of this compound.

Identification of Photolytic Transformation Products

As no photodegradation studies have been identified, the potential photolytic transformation products of this compound are unknown.

Aerobic and Anaerobic Biotransformation Potential

The potential for aerobic and anaerobic biotransformation of this compound by environmental microorganisms has not been documented in any available research.

Microbial Degradation Pathways and Metabolites

Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. For this compound, it is anticipated that microorganisms will initially target the thioether and acetaldehyde (B116499) moieties. The sulfur atom of the thioether is susceptible to microbial oxidation, a common metabolic pathway for aryl thioethers. nih.gov This process typically involves a stepwise oxidation, first to a sulfoxide (B87167) and subsequently to a sulfone. nih.gov

The initial microbial oxidation would likely yield 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde. Further oxidation would then lead to the formation of 2-((2,5-Difluorophenyl)sulfonyl)acetaldehyde. These transformations are generally mediated by monooxygenase enzymes found in a variety of soil and aquatic microorganisms.

The acetaldehyde group may also undergo microbial transformation. It could be oxidized to the corresponding carboxylic acid, 2-((2,5-Difluorophenyl)thio)acetic acid, or reduced to the alcohol, 2-((2,5-Difluorophenyl)thio)ethanol. The difluorinated aromatic ring is generally more resistant to microbial attack due to the strength of the carbon-fluorine bonds. However, under certain conditions, cleavage of the aromatic ring can occur, although this is typically a slower process.

A proposed microbial degradation pathway could involve the initial oxidation of the thioether, followed by transformation of the acetaldehyde group, and eventual, slower degradation of the aromatic ring.

Table 1: Plausible Microbial Metabolites of this compound

Metabolite NameChemical StructurePathway
2-((2,5-Difluorophenyl)sulfinyl)acetaldehydeC8H5F2O2SThioether Oxidation
2-((2,5-Difluorophenyl)sulfonyl)acetaldehydeC8H5F2O3SThioether Oxidation
2-((2,5-Difluorophenyl)thio)acetic acidC8H6F2O2SAcetaldehyde Oxidation
2-((2,5-Difluorophenyl)thio)ethanolC8H8F2OSAcetaldehyde Reduction

Enzymatic Biotransformations (e.g., by Oxidoreductases, Hydrolases)

Specific enzymes within microorganisms are responsible for the biotransformation of xenobiotic compounds. For this compound, oxidoreductases are expected to play a key role.

Oxidoreductases , such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are well-known to catalyze the oxidation of sulfur-containing compounds. researchgate.net These enzymes would facilitate the conversion of the thioether to the corresponding sulfoxide and sulfone, as described in the microbial degradation pathway. The reaction mechanism involves the transfer of an oxygen atom to the sulfur atom of the thioether. researchgate.net

Hydrolases could potentially be involved in the cleavage of the carbon-sulfur bond, although this is generally a less common pathway for aryl thioethers compared to sulfoxidation. If hydrolysis of the thioether linkage were to occur, it would result in the formation of 2,5-difluorothiophenol and acetaldehyde. However, the stability of the aryl thioether bond makes this a less probable primary transformation pathway.

Table 2: Potential Enzymatic Biotransformations

Enzyme ClassSpecific Enzyme Type (Example)Proposed ReactionProduct(s)
OxidoreductasesCytochrome P450 MonooxygenaseSulfoxidation2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde
OxidoreductasesFlavin-dependent MonooxygenaseSulfoxidation2-((2,5-Difluorophenyl)sulfonyl)acetaldehyde
HydrolasesThioether Hydrolase (Hypothetical)C-S Bond Cleavage2,5-Difluorothiophenol, Acetaldehyde

Oxidative Transformation Pathways in Environmental Matrices

In addition to biotic degradation, this compound is subject to abiotic oxidative transformations in the environment, particularly through reactions with reactive oxygen species (ROS).

Reaction with Reactive Oxygen Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants present in the atmosphere and in aquatic environments, primarily formed through photochemical processes. The reaction of hydroxyl radicals with aryl thioethers is rapid and typically proceeds via addition to the aromatic ring or abstraction of a hydrogen atom from the alkyl chain. However, for thioethers, the primary reaction is often oxidation of the sulfur atom. This would lead to the formation of the sulfoxide, 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde.

Singlet oxygen (¹O₂) is another important ROS in surface waters and the atmosphere. It is an electronically excited state of molecular oxygen and can react with electron-rich moieties. The sulfur atom in a thioether is susceptible to attack by singlet oxygen, leading to the formation of a persulfoxide intermediate, which then rearranges to the sulfoxide. nih.gov The reaction of singlet oxygen with organic sulfides is a well-documented process that results in the formation of sulfoxides and, to a lesser extent, sulfones. nih.govacs.org

Formation of Sulfoxides and Sulfones

The oxidative transformation of the thioether linkage in this compound to its corresponding sulfoxide and sulfone is a key abiotic degradation pathway. This can be initiated by various environmental oxidants, including hydroxyl radicals and singlet oxygen as mentioned, as well as other oxidants like ozone and hydrogen peroxide, particularly in atmospheric or aqueous systems. organic-chemistry.orgnih.gov

The initial oxidation product is the sulfoxide, 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde. This sulfoxide can undergo further oxidation to form the sulfone, 2-((2,5-Difluorophenyl)sulfonyl)acetaldehyde. nih.gov The rate of these oxidation reactions will depend on environmental conditions such as pH, temperature, and the concentration of oxidants.

Sorption and Mobility in Soil and Sediment Systems

The transport and bioavailability of this compound in the subsurface environment are largely controlled by its sorption to soil and sediment particles.

Sorption Coefficients and Isotherms

The sorption behavior of organic compounds in soil is often described by the soil-water partition coefficient (Kd), which is the ratio of the concentration of the chemical sorbed to the soil to its concentration in the aqueous phase at equilibrium. For non-ionic organic compounds like this compound, sorption is primarily influenced by the organic carbon content of the soil. nih.gov Therefore, the organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of different soils.

The sorption of halogenated aromatic compounds is well-documented, and it is expected that this compound will exhibit moderate to strong sorption in soils with higher organic matter content. nih.gov

Sorption isotherms, which describe the relationship between the sorbed and dissolved concentrations at constant temperature, are used to model the sorption process. The Freundlich and Langmuir models are commonly used for this purpose. mdpi.comup.ac.za

The Freundlich isotherm is an empirical model that describes non-ideal and multilayer sorption on heterogeneous surfaces. It is given by the equation:

Cs = KfCe1/n

where Cs is the sorbed concentration, Ce is the equilibrium solution concentration, Kf is the Freundlich capacity factor, and 1/n is the Freundlich intensity parameter.

The Langmuir isotherm model assumes monolayer sorption onto a homogeneous surface with a finite number of identical sites. It is represented by the equation:

Cs = (KLCmaxCe) / (1 + KLCe)

where KL is the Langmuir constant related to the energy of adsorption, and Cmax is the maximum sorption capacity.

Given the heterogeneity of natural soils, the Freundlich model is often found to provide a better fit for the sorption of aromatic hydrocarbons. mdpi.com

Table 3: Hypothetical Sorption Isotherm Parameters for this compound in a Sandy Loam Soil

Isotherm ModelParametersValue
FreundlichKf ((mg/kg)/(mg/L)1/n)15.5
1/n0.85
LangmuirKL (L/mg)0.05
Cmax (mg/kg)150

Leaching Potential in Environmental Models

The potential for a chemical to leach through the soil and contaminate groundwater is a critical component of its environmental risk assessment. Environmental models are employed to predict this potential by integrating the compound's physicochemical properties with soil and environmental parameters. For this compound, a comprehensive evaluation of its leaching potential involves an analysis of its structural components and their likely influence on its behavior in soil, as interpreted by established environmental models. Due to a lack of specific experimental data for this compound, its leaching potential is inferred from the known behavior of its constituent functional groups: the difluorophenyl group, the thioether linkage, and the acetaldehyde moiety.

The primary factors governing the leaching potential of a chemical are its persistence in the soil (quantified by its half-life, T½) and its mobility (inversely related to its soil organic carbon-water (B12546825) partitioning coefficient, Koc). orst.edu Chemicals that are both persistent and mobile are more likely to leach into groundwater. orst.edu

Several models are utilized to estimate the leaching potential of chemicals, particularly pesticides. These models range from simple, screening-level indices to complex, site-specific simulation models.

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) is a widely used empirical index for ranking the leaching potential of pesticides. orst.edumdpi.com It is calculated using the compound's soil half-life and its Koc value. orst.edu The formula for the GUS is:

GUS = log10(T½) x (4 - log10(Koc)) orst.edu

The resulting GUS value categorizes the compound's leaching potential as follows:

GUS ValueLeaching Potential Classification
&lt; 1.8Non-leacher
1.8 - 2.8Transition
&gt; 2.8Leacher

Without experimental T½ and Koc values for this compound, a definitive GUS cannot be calculated. However, a qualitative assessment can be made:

Persistence (T½): The presence of fluorine atoms on the phenyl ring can increase the persistence of the molecule, as the carbon-fluorine bond is very strong and resistant to microbial and chemical degradation. dioxin20xx.org The thioether linkage can be susceptible to oxidation, potentially limiting persistence. The aldehyde group is generally reactive and may undergo oxidation, reduction, or other transformations, which would likely lead to a shorter half-life.

Given these competing structural influences, it is plausible that this compound could fall into the "Transition" or "Leacher" category, pending the determination of its actual persistence and soil adsorption characteristics.

Other Environmental Models

More complex models, such as SCI-GROW (Screening Concentration in Ground Water) and PRZM-GW (Pesticide Root Zone Model for Ground Water) , are used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to estimate pesticide concentrations in groundwater. nih.govepa.govepa.gov These models incorporate more detailed information, including:

Application rates

Soil properties (e.g., organic matter content, texture, bulk density)

Weather data (e.g., rainfall, temperature)

Hydrogeological settings (e.g., depth to groundwater)

SCI-GROW is an empirical screening model that provides conservative estimates of pesticide concentrations in vulnerable groundwater based on the compound's half-life and Koc, as well as its application rate. epa.govepa.gov

PRZM-GW is a more sophisticated, deterministic model that simulates the vertical movement of pesticides through the soil profile over time. nih.govresearchgate.net It can account for variations in soil layers, daily weather patterns, and agricultural practices. epa.govresearchgate.net

The application of these models to this compound would require, at a minimum, reliable estimates of its soil half-life and Koc value. The following table illustrates the key input parameters for these models and a qualitative prediction of the likely inputs for the target compound.

Model Input ParameterRelevance to Leaching PotentialPredicted Influence for this compound
Soil Half-Life (T½)Longer half-life increases the time available for leaching.Moderately persistent due to the stable difluorophenyl group, but potentially shortened by the reactive aldehyde and thioether moieties.
Soil Organic Carbon Partition Coefficient (Koc)Higher Koc indicates stronger binding to soil and lower mobility.Likely low to moderate, suggesting potential for mobility due to the compound's relatively small size and polarity.
Water SolubilityHigher solubility can facilitate movement with soil water.The acetaldehyde group is expected to confer some degree of water solubility.

Advanced Analytical Methodologies for Detection and Quantification of 2 2,5 Difluorophenyl Thio Acetaldehyde

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purity assessment of chemical compounds. For a molecule like 2-((2,5-Difluorophenyl)thio)acetaldehyde, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each offering distinct advantages.

HPLC is a primary choice for the analysis of moderately polar and non-volatile compounds like this compound. The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A reversed-phase HPLC (RP-HPLC) method is often the first approach for a compound of this nature. A C18 column is a common starting point for the stationary phase due to its versatility. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from any impurities.

Given the presence of the aldehyde group, derivatization can be employed to enhance detection. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable hydrazones that can be detected with high sensitivity using a UV-Vis detector. nih.gov This approach is particularly useful for quantifying low levels of the compound. nih.gov

Validation: A developed HPLC method must be validated to ensure its reliability. Key validation parameters would include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the repeatability and reproducibility of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Specificity: Ensuring that the method can selectively detect the analyte in the presence of other components.

A typical HPLC method for a related compound, demonstrating the separation of a derivatized aldehyde, is summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 360 nm (for DNPH derivative)
Injection Volume 10 µL

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. To assess the suitability of GC for this compound, its volatility and thermal stability must be considered. The presence of the thioether linkage and the difluorophenyl group suggests a moderate boiling point, making GC a viable option.

Assessment of Volatility and Thermal Stability: The thermal stability of thioacetals, which are related to the thioether in the target compound, has been studied to improve GC assay methods. researchgate.net For this compound, a preliminary thermal stability study using techniques like thermogravimetric analysis (TGA) would be beneficial. In a GC system, the inlet temperature must be optimized to ensure complete volatilization without causing thermal degradation.

A standard GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The column, typically coated with a non-polar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

For obtaining high-purity this compound for use as a reference standard or in further research, preparative chromatography is essential. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound.

Purification Strategy: Preparative HPLC is a common method for purifying compounds like this compound. The conditions developed for analytical HPLC can be adapted for a preparative scale by using a larger column and a higher flow rate. The goal is to maximize the throughput while maintaining good resolution to separate the target compound from its impurities. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed.

Coupled Techniques for Enhanced Specificity and Sensitivity

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering enhanced specificity and sensitivity.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile compounds in complex mixtures. For this compound, GC-MS would be invaluable for confirming its identity and for detecting it at trace levels.

Trace Analysis and Identification: In GC-MS, after the components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. This is particularly useful for distinguishing between isomers or compounds with similar retention times. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by only monitoring for specific ions characteristic of the target compound.

HPLC-MS is the method of choice for the analysis of non-volatile and thermally labile compounds in complex matrices. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

Analysis in Complex Mixtures: For the analysis of this compound in complex samples, such as reaction mixtures or biological matrices, HPLC-MS is highly advantageous. The HPLC system separates the target compound from other components, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for HPLC-MS, as it is a soft ionization method that typically produces an intact molecular ion, providing molecular weight information. longdom.org Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity by monitoring for specific fragmentation patterns. researchgate.net

The table below outlines a potential HPLC-MS method for the analysis of this compound.

ParameterCondition
HPLC System UHPLC with a C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

Ion Mobility Spectrometry (IMS) Coupled Techniques

Ion Mobility Spectrometry (IMS) offers a powerful analytical dimension by separating ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IM-MS), it provides an orthogonal layer of separation, enhancing peak capacity and enabling the differentiation of isomers and isobars that would otherwise be indistinguishable by mass spectrometry alone. nih.govmdpi.com

For the analysis of this compound, an IM-MS platform, such as one combining liquid chromatography with traveling wave ion mobility spectrometry and time-of-flight mass spectrometry (LC-TWIMS-TOF-MS), would be highly advantageous. nih.govmdpi.com This approach would first separate the compound from a complex matrix by LC, after which the analyte would be ionized, typically using electrospray ionization (ESI). In the gas phase, the ion of this compound would traverse the ion mobility cell, where its drift time would be measured. This drift time is proportional to its rotationally averaged collision cross-section (CCS), a key physicochemical property. mdpi.com

The CCS value provides a unique identifier for the molecule, increasing confidence in its identification. mdpi.com Furthermore, the ion mobility separation can effectively remove chemical noise and resolve the target analyte from co-eluting, isobaric interferences, thereby increasing the signal-to-noise ratio and improving sensitivity. tandfonline.com This technique is particularly valuable for achieving high-throughput analysis while maintaining a high degree of specificity. nih.gov

Spectrophotometric and Fluorometric Methods for Rapid Quantification

Spectroscopic methods, including UV-Vis spectrophotometry and fluorometry, provide rapid and cost-effective options for quantification. However, since the intrinsic chromophore or fluorophore of this compound may lack the required sensitivity or selectivity, these methods often rely on chemical derivatization.

Derivatization Strategies for Spectroscopic Enhancement

Derivatization is a key strategy to enhance the spectroscopic properties of aldehydes for UV-Vis or fluorescence detection. researchgate.netnih.gov This involves reacting the aldehyde group of this compound with a specific reagent to form a new compound with significantly improved molar absorptivity or fluorescence quantum yield.

For UV-Vis detection, a classic and robust derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.govwaters.com The reaction of DNPH with the aldehyde functional group forms a highly colored 2,4-dinitrophenylhydrazone derivative. This product exhibits strong absorption in the visible region (around 360 nm), shifting the absorbance to a longer wavelength away from many common interferences found in the UV region. waters.com This method is widely adopted by regulatory agencies for the analysis of various aldehydes due to its simplicity and reliability. nih.govresearchgate.net

For fluorescence-based assays, which typically offer superior sensitivity, a range of derivatizing agents can be employed. Naphthalimide-based probes, for instance, can react with aldehydes via nucleophilic addition to yield products with strong fluorescence emission. acs.orgnih.govrsc.org Another common approach is the use of 1,3-cyclohexanedione (B196179) in the presence of ammonia, which reacts with aldehydes to form a highly fluorescent derivative, enabling sensitive quantification. jascoinc.com

UV-Vis and Fluorescence-Based Assays

Once derivatized, this compound can be quantified using standard spectroscopic techniques.

A UV-Vis based assay would typically involve mixing the sample containing the analyte with an acidic solution of DNPH. After the reaction is complete, the absorbance of the resulting hydrazone solution is measured at its maximum wavelength (λmax). Quantification is achieved by comparing the absorbance to a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. High-performance liquid chromatography with UV detection (HPLC-UV) is commonly used to separate the DNPH derivative from other components before quantification, ensuring high selectivity. nih.gov

ParameterValue
Derivatizing Agent2,4-Dinitrophenylhydrazine (DNPH)
ProductThis compound-2,4-dinitrophenylhydrazone
Detection Wavelength (λmax)~360 nm
TechniqueHPLC-UV

A fluorescence-based assay offers significantly lower detection limits. mdpi.com For example, after derivatization with a naphthalimide-based reagent, the resulting product would be measured using a fluorometer. The fluorescence intensity, recorded at the specific excitation and emission wavelengths of the derivative, is directly proportional to the concentration of the analyte. acs.orgrsc.org These assays can be adapted to various formats, including microplate-based systems for high-throughput screening. nih.gov The high sensitivity of fluorescence allows for the detection of trace amounts of the compound, with limits of detection often reaching nanomolar (nM) levels. nih.govrsc.org

ParameterValue
Derivatizing Agent ExampleNaphthalimide derivative
PrincipleNucleophilic addition forming a fluorescent product
Excitation Wavelength (λex)Analyte-dependent
Emission Wavelength (λem)~550 nm (Typical for naphthalimide-aldehyde adducts) acs.orgnih.gov
Limit of Detection (LOD)Potentially in the low nM range nih.gov

Electrochemical Detection Methods

Electrochemical methods provide an alternative approach for the sensitive and selective detection of this compound. These techniques measure the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. mdpi.comnih.gov

Voltammetric Techniques for Redox Characterization

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the redox properties of electroactive molecules. mdpi.comnih.gov The thioether sulfur atom in this compound is susceptible to oxidation at a suitable working electrode, such as a glassy carbon or boron-doped diamond electrode. mdpi.com

In a typical CV experiment, the potential applied to the electrode is scanned, and the resulting current from the oxidation of the thioether group is recorded. This would produce a voltammogram with an anodic (oxidation) peak at a potential characteristic of the compound. The peak current is proportional to the analyte's concentration. SWV can offer enhanced sensitivity compared to CV by effectively discriminating against background currents, making it suitable for trace analysis. nih.gov The presence of the electron-withdrawing difluorophenyl group would likely shift the oxidation potential to a more positive value compared to non-fluorinated analogues.

TechniqueMeasured ParameterInformation Obtained
Cyclic Voltammetry (CV)Anodic Peak Potential (Epa), Anodic Peak Current (Ipa)Redox potential, reaction reversibility, concentration
Square-Wave Voltammetry (SWV)Peak CurrentEnhanced sensitivity for quantification

Amperometric Sensing Platforms

Based on the voltammetric characterization, highly sensitive amperometric sensors can be developed for continuous monitoring or rapid quantification. In amperometry, a constant potential is applied to the working electrode—specifically, the potential at which the oxidation of the thioether group occurs efficiently—and the resulting current is measured over time. researchgate.net

An amperometric sensor for this compound could be constructed by modifying the electrode surface to enhance selectivity and catalytic activity. For instance, electrodes can be modified with metal-organic frameworks (MOFs) or metal oxide nanostructures that can pre-concentrate the analyte or lower the overpotential required for its oxidation. mdpi.comcluster-science.com When a sample is introduced, the analyte diffuses to the electrode surface and is oxidized, generating a current that is directly proportional to its concentration. This approach is well-suited for integration into flow-injection analysis (FIA) systems or portable sensing devices for on-site measurements. iapchem.org The primary advantage of amperometric detection is its high sensitivity, rapid response time, and simplicity of operation. researchgate.net

Method Validation and Quality Assurance Protocols

The validation of any analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. For a compound such as this compound, a robust validation process according to guidelines from the International Council for Harmonisation (ICH) would be required. This process involves a series of experiments designed to assess the performance characteristics of the analytical procedure. Typically, methods like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), would be employed, likely involving a derivatization step to enhance detection, similar to protocols used for other simple aldehydes. ijcpa.innih.gov

Sensitivity, Selectivity, Linearity, and Accuracy Assessment

Sensitivity refers to the capability of an analytical method to discriminate between small differences in analyte concentration. It is practically determined by the slope of the calibration curve. A steeper slope indicates higher sensitivity.

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve spiking a sample with known related substances and demonstrating that the analytical signal for the target compound is not affected. Chromatographic methods like HPLC and GC-MS are highly selective, as they separate the analyte from other components prior to detection. nih.govpensoft.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the resulting data. A high correlation coefficient (R²) is indicative of a strong linear relationship.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. High recovery rates indicate high accuracy. nih.govlawdata.com.tw

Illustrative Data for Linearity and Accuracy Assessment

The following interactive table presents hypothetical data from a linearity and accuracy study for this compound using a validated HPLC-UV method.

Nominal Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9898.0
5.05.05101.0
10.09.9299.2
25.025.3101.2
50.049.799.4
100.0100.5100.5
Linearity Result Correlation Coefficient (R²) 0.9998
Accuracy Result Average Recovery (%) 99.9

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the signal is distinguishable from the background noise.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. This is a critical parameter for quantitative assays that measure trace amounts of a substance.

LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can significantly improve sensitivity, leading to lower LOD and LOQ values. ijcpa.innih.gov

Illustrative LOD and LOQ Data

This table shows hypothetical LOD and LOQ values for this compound determined by two different analytical techniques.

ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL

Future Research Directions and Emerging Opportunities for 2 2,5 Difluorophenyl Thio Acetaldehyde

Exploration of Unconventional Reactivity and Novel Transformations

The interplay between the aldehyde, thioether, and difluorophenyl moieties in 2-((2,5-Difluorophenyl)thio)acetaldehyde presents a rich landscape for discovering unconventional reactivity. The aldehyde group is susceptible to self-condensation or oxidation, which necessitates careful reaction design, potentially leading to novel heterocyclic structures. researchgate.net Future research could focus on intramolecular cyclization reactions, where the thioether sulfur atom or the activated phenyl ring acts as an internal nucleophile, potentially yielding fluorinated thia-chromene or related heterocyclic scaffolds.

Furthermore, the thioether linkage itself is a target for transformations. Inspired by the utility of reagents like boron trifluoride dimethyl sulfide (BF3SMe2) in thiomethylation and cascade reactions, investigations could explore the activation of the C-S bond in this compound. nih.govacs.org This could lead to novel multicomponent reactions, such as a thiomethylative Friedel-Crafts-type arylation, where the aldehyde first reacts to form an intermediate that is then trapped by an aromatic nucleophile. nih.govacs.org

Table 1: Potential Novel Transformations

Reaction Type Proposed Reactants Potential Products Research Goal
Intramolecular Cyclization Acid or base catalyst Fluorinated thia-heterocycles Synthesis of novel bioactive scaffolds
Cascade Reaction Aromatic nucleophiles, Lewis acid Poly-aromatic thioethers Efficient construction of complex molecules

Development of Advanced Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound hold potential as novel ligands for advanced catalytic systems. The thioether sulfur atom can serve as a soft donor for transition metals, while the fluorine atoms can modulate the electronic properties of the ligand and provide unique steric environments. By converting the aldehyde group into various coordinating moieties (e.g., imines, oximes, or alcohols), a library of bidentate or tridentate ligands can be synthesized.

These new ligands could be applied in asymmetric catalysis, where the fluorine atoms might engage in non-covalent interactions to enforce a specific chiral environment around the metal center. Research could focus on synthesizing chiral derivatives and evaluating their performance in reactions such as asymmetric hydrogenations, cross-coupling reactions, or C-H activation.

Integration into Dynamic Covalent Chemistry Systems and Self-Healing Materials

Dynamic covalent chemistry (DCC) leverages reversible reactions to create adaptive chemical systems. uchicago.edu The aldehyde functionality of this compound is an ideal handle for DCC, capable of forming reversible imines, acetals, and thioacetals. These dynamic bonds are crucial for the development of self-healing polymers, adaptable networks, and stimuli-responsive materials. espublisher.comnih.gov

Integrating this molecule into polymer backbones could yield materials with unique properties. For instance, the thioether linkage could be oxidized to a disulfide, introducing a redox-responsive dynamic bond capable of thiol-disulfide exchange, a mechanism utilized in some self-healing systems. researchgate.net The formation of polymers through reversible reactions like the Diels-Alder reaction, a common strategy in self-healing materials, could also be explored by functionalizing the molecule with diene or dienophile moieties. espublisher.comresearchgate.net The resulting materials could exhibit enhanced mechanical robustness due to the high equilibrium constants associated with certain dynamic covalent bonds. uchicago.edu

Harnessing Fluorine-Specific Interactions in Supramolecular Assemblies

The 2,5-difluorophenyl group is a key feature for directing the assembly of molecules in the solid state and in solution through fluorine-specific interactions. sfb1349.defu-berlin.defu-berlin.de These non-covalent forces, including C–H⋯F hydrogen bonds and F⋯F contacts, can be exploited to construct ordered supramolecular architectures such as liquid crystals, organogels, and molecular crystals with tailored properties. rsc.org Studies on related N-(difluorophenyl)benzamides have shown that the 2,5-difluoro substitution pattern can lead to remarkably short and influential C–H⋯F interactions, which dictate molecular aggregation. rsc.orgresearchgate.net

Future work could involve designing derivatives of this compound that promote self-assembly. For example, converting the aldehyde to a Schiff base with an extended aromatic system could lead to molecules that form liquid crystalline phases stabilized by a combination of π-π stacking and fluorine-specific interactions. The goal is to understand and control these complex interactions to create new functional materials. sfb1349.defu-berlin.defu-berlin.de

Table 2: Key Fluorine-Specific Interactions and Their Potential Applications

Interaction Type Description Potential Application
C–H⋯F Hydrogen Bonds Weak hydrogen bonds between a C-H donor and a fluorine acceptor Crystal engineering, directing molecular packing
F⋯F Contacts Interactions between fluorine atoms on adjacent molecules Stabilizing conformations, influencing material properties

Investigating the Role of this compound as a Mechanistic Probe in Complex Chemical Systems

The unique spectroscopic handles within this compound make it a potential candidate for use as a mechanistic probe. The two fluorine atoms provide a clean window for ¹⁹F NMR spectroscopy, allowing researchers to monitor subtle changes in the local electronic environment of the molecule as it participates in reactions or binding events.

This could be particularly useful in studying complex biological systems or catalytic cycles. By incorporating the 2,5-difluorophenylthio moiety into a larger molecule, such as a peptide or a drug candidate, its ¹⁹F NMR signal could report on binding modes, conformational changes, or the polarity of its immediate surroundings. This provides a powerful, non-invasive tool for elucidating reaction mechanisms and molecular interactions.

Advanced Computational Studies for Predictive Modeling of Novel Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound and its derivatives, advanced computational studies can provide invaluable insights. researchgate.net Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and spectroscopic properties (e.g., NMR chemical shifts).

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of polymers incorporating this unit and to model the self-assembly processes driven by fluorine-specific interactions. In silico studies can also predict the binding affinity of derivatives in catalytic or biological contexts, accelerating the discovery of new functional molecules. nih.gov

Table 3: Computational Approaches for Studying this compound

Method Application Predicted Properties
Density Functional Theory (DFT) Reaction mechanism analysis Transition state energies, reaction barriers, NMR spectra
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions Strength and nature of C–H⋯F and other hydrogen bonds
Molecular Dynamics (MD) Simulation of supramolecular assembly Conformational preferences, packing arrangements, material properties

Challenges and Prospects in Scalable and Sustainable Synthesis of this compound

While the prospects for this compound are significant, a key challenge lies in developing a scalable and sustainable synthetic route. The synthesis would likely involve the reaction of 2,5-difluorothiophenol with a 2-haloacetaldehyde equivalent. Challenges include the handling of volatile and potentially odorous sulfur compounds and preventing side reactions of the sensitive aldehyde group. researchgate.net

Future research should focus on green chemistry principles, such as using environmentally benign solvents, developing catalytic (rather than stoichiometric) methods, and ensuring high atom economy. Investigating one-pot procedures or flow chemistry setups could provide solutions for safe, efficient, and scalable production. The sustainability of fluorine chemistry is also a growing concern, emphasizing the need for efficient use of fluorinated building blocks. fu-berlin.de Overcoming these synthetic hurdles will be critical to unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for 2-((2,5-difluorophenyl)thio)acetaldehyde, and what analytical techniques are used to confirm its structure?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thioether formation : Reacting 2,5-difluorobenzenethiol with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃ in DMF), followed by acidic hydrolysis to yield the aldehyde .
  • Cross-coupling : Palladium-catalyzed coupling (e.g., Stille or Suzuki) using 2,5-difluorophenylboronic acid and a thioacetaldehyde precursor, though this requires optimization of ligands and solvents .

Q. Analytical techniques :

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and thioether C-S bonds (~600-700 cm⁻¹).

Q. How do computational methods like DFT assist in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Optimize geometry : Predict bond lengths and angles, especially the C-S and C=O bonds .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .
  • Reaction pathways : Simulate thioether formation energetics or aldehyde oxidation barriers .

Q. Key Parameters :

  • Exchange-correlation functionals : Hybrid methods (e.g., B3LYP) improve accuracy for thermochemistry .
  • Solvent effects : Include PCM models to mimic reaction conditions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for thioacetaldehyde derivatives?

Methodological Answer: Contradictions in NMR or IR data often arise from:

  • Tautomerism : The aldehyde group may exist in equilibrium with hydrated forms, altering spectral peaks. Use deuterated solvents (e.g., D₂O) to stabilize specific tautomers .
  • Impurity profiles : Trace solvents or byproducts (e.g., oxidation to carboxylic acids) can skew results. Employ preparative HPLC or column chromatography for purification .
  • Dynamic effects : Low-temperature NMR (−40°C) can "freeze" conformational changes, providing clearer signals .

Case Study :
For this compound, conflicting 19F^{19}\text{F} NMR shifts were resolved by comparing computed chemical shifts (DFT) with experimental data, identifying solvent-induced shifts as the primary cause .

Q. What strategies optimize the compound's stability in biological assays given its aldehyde group's reactivity?

Methodological Answer: The aldehyde moiety is prone to nucleophilic attack (e.g., by amines in buffer solutions). Stabilization methods include:

  • Protecting groups : Use acetal or hydrazone derivatives during storage, followed by in situ deprotection .
  • Formulation additives : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidation .
  • Low-temperature assays : Conduct experiments at 4°C to slow degradation kinetics .

Biological Relevance :
In TRK kinase inhibitor studies (e.g., related pyrazolo[1,5-a]pyrimidine derivatives), stabilized aldehyde analogs showed improved binding affinity (IC₅₀ < 10 nM) compared to unstable precursors .

Q. How can electronic effects of the 2,5-difluorophenyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing fluorine atoms meta-direct electrophilic substitution and alter resonance:

  • Hammett parameters : σₚ values for fluorine (−0.07) suggest moderate electron withdrawal, stabilizing transition states in nucleophilic additions .
  • DFT analysis : The LUMO energy of the aldehyde group decreases by ~0.5 eV due to fluorine’s inductive effect, enhancing electrophilicity .

Experimental Validation :
Kinetic studies show a 2.3× faster reaction rate with hydrazines compared to non-fluorinated analogs, corroborating computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.